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S$55746 Preclinical Profile and Development Status

$55746 (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively and potently
inhibits the BCL-2 protein [1] [2] [3].

¢ Mechanism and Selectivity: It occupies the hydrophobic groove of BCL-2. Its key characteristic is
high selectivity for BCL-2, demonstrating no significant binding to MCL-1 or BFL-1, and poor affinity
for BCL-XL [1] [3]. This selectivity spares platelets, which are dependent on BCL-XL for survival,
thereby avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors
like navitoclax [1].

¢ Clinical Trial Status: A Phase | dose-escalation study was initiated to evaluate the safety, determine
the maximum tolerated dose, and assess the effectiveness of S55746 in patients with relapsed or
refractory Chronic Lymphocytic Leukaemia (CLL) and B-Cell Non-Hodgkin Lymphoma [4]. The trial
also included a dose expansion phase for patients with multiple myeloma harboring a t(11;14) genetic
change, which was found to be particularly sensitive to S55746 [4]. The available public
documentation outlines the study design but does not report results.

Comparison with Other BCL-2 Inhibitors

The table below summarizes available data on 855746 and other BCL-2 inhibitors for comparison.
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) Reported Highest
Primary L ..
Compound Key Characteristics Affinity (Ki or Development
Targets
Kp) Stage
S55746 BCL-2 High selectivity for BCL-2 over BCL-2 Ki=1.3 Phase 1 (for
(BCL201) BCL-XL and MCL-1; orally nM [1] hematologic
active [1] [3]. cancers) [5] [4]
Venetoclax BCL-2 First FDA-approved selective BCL-2Ki=1.2 FDA-Approved [5]
(ABT-199) BCL-2 inhibitor; transforms nM [1]
treatment for CLL and AML [5]
[6].
Navitoclax BCL-2, Orally available; causes BCL-2Ki=4.5 Phase 1/2 [5]
(ABT-263) BCL-XL, thrombocytopenia due to BCL- nM; BCL-XL Ki =
BCL-W XL inhibition [5]. 3.5nM [1]
Oblimersen BCL-2 Antisense oligonucleotide that  N/A (acts on Phase 1/2/3 (for
(G3139) degrades BCL-2 mRNA [7]. MRNA) various cancers)
[5]
APG-2575 BCL-2 Novel inhibitor in clinical Information not Phase 1/2 [5]
(Lisaftoclax) development [5]. available in
search results
ABT-737 BCL-2, First-generation, potent BH3- Information not Preclinical [5]
BCL-XL, mimetic; precursor to available in
BCL-W navitoclax [5] [6]. search results

Detailed Preclinical Experimental Data for $S55746

For a professional comparison, here is a summary of key experimental findings and methodologies from the

primary preclinical research on S55746 [1] [2] [3].

» Binding Affinity and Selectivity

o Methodology: Affinity and selectivity were determined using Fluorescence Polarization (FP)

assays and Isothermal Titration Calorimetry (ITC). In the FP assay, a fluorescently labeled
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Bad BH3 peptide competes with the test compound for binding to BCL-2 protein.

o Key Results: S55746 showed potent inhibition of BCL-2 with a Ki of 1.3 nM. Selectivity for
BCL-2 over BCL-XL ranged from 70 to 400-fold depending on the assay. No significant binding
to MCL-1 or BFL-1 was observed [1].

¢ In Vitro Cell Killing and Apoptosis Induction

o Methodology: Efficacy was tested in a panel of hematological cell lines. Cell viability was
measured after 72 hours of treatment. Hallmarks of apoptosis, including phosphatidylserine
externalization (Annexin V staining), caspase-3 activation, and PARP cleavage, were

analyzed via flow cytometry and western blot.

o Key Results: $S55746 potently induced cell death in BCL-2-dependent RS4;11 cells (ICso =
71.6 nM) but was much less effective in BCL-XL-dependent H146 cells (ICso = 1.7 pM),
confirming its selective mechanism. Treatment also led to a concentration-dependent disruption
of the BCL-2/BAX complex and triggered the classic apoptotic cascade [1].

e Ex Vivo Efficacy in Primary Patient Samples

o Methodology: Primary tumor cells isolated from patients with CLL and Mantle Cell Lymphoma

were treated with $55746, and apoptosis was measured.
o Key Results: S55746 induced apoptosis in the low nanomolar range in these primary samples,
demonstrating potential clinical relevance [1] [3].

¢ In Vivo Anti-Tumor Efficacy

o Methodology: The compound was administered orally once daily in mouse xenograft models

of hematological tumors.
o Key Results: S55746 demonstrated robust, dose-dependent anti-tumor efficacy with no

associated weight loss or changes in behavior, indicating good tolerability [1] [3].

Mechanism of BCL-2 Inhibition and Apoptosis
Signaling

The following diagram illustrates the mechanism by which BH3-mimetics like $55746 promote apoptosis,

based on the described biology [7] [5] [6].
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Future Research Directions

The field of BCL-2 inhibition continues to evolve. Key areas of ongoing research to overcome limitations

like drug resistance and on-target toxicities include [5] [6]:

¢ Novel Targeting Strategies: Development of PROTACSs (Proteolysis Targeting Chimeras) and drugs
targeting the BH4 domain of BCL-2 to achieve more specific degradation or inhibition.

e Combination Therapies: Extensive investigation of BCL-2 inhibitors in combination with other
agents (e.g., chemotherapy, targeted therapies) to enhance efficacy, particularly in solid tumors [5]
[8].

¢ Inhibitors for Other BCL-2 Members: Efforts to develop safe and effective inhibitors for other anti-
apoptotic proteins like MCL-1 and BCL-XL, though their clinical development has been challenging
due to toxicity concerns [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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